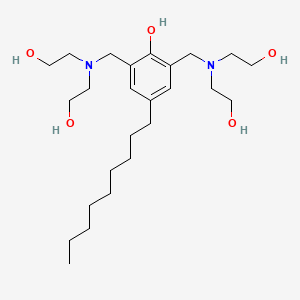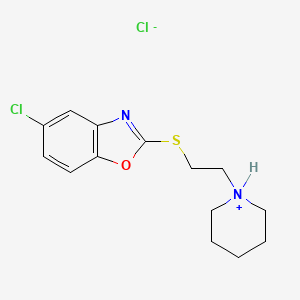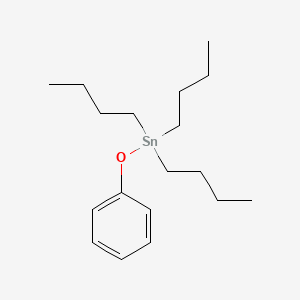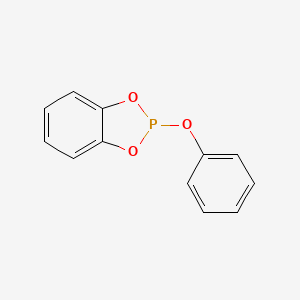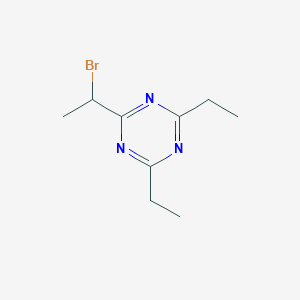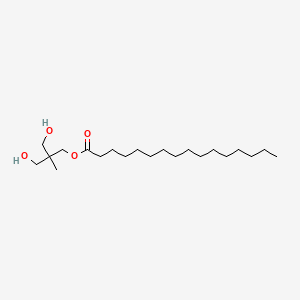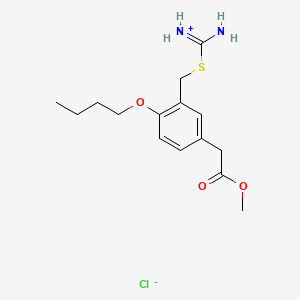
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoiminomethylthio group, a butoxy group, and a benzeneacetic acid methyl ester moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Benzeneacetic Acid Derivative:
Introduction of the Aminoiminomethylthio Group: This step involves the reaction of the benzeneacetic acid derivative with an appropriate thiol and an aminoiminomethylating agent under controlled conditions to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride involves its interaction with specific molecular targets. The aminoiminomethylthio group may interact with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The butoxy and benzeneacetic acid methyl ester moieties may contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methyl ester monohydrochloride
- 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride
Uniqueness
The uniqueness of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to its analogs. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
42024-64-6 |
|---|---|
分子式 |
C15H23ClN2O3S |
分子量 |
346.9 g/mol |
IUPAC名 |
[amino-[[2-butoxy-5-(2-methoxy-2-oxoethyl)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C15H22N2O3S.ClH/c1-3-4-7-20-13-6-5-11(9-14(18)19-2)8-12(13)10-21-15(16)17;/h5-6,8H,3-4,7,9-10H2,1-2H3,(H3,16,17);1H |
InChIキー |
XGRBPUNRCPMARZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
![10-tert-Butyl-8-[3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-ylmethylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B15341923.png)
